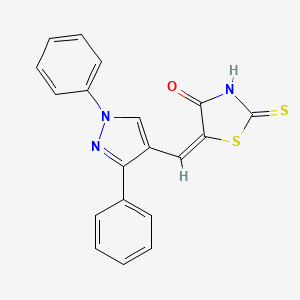

5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-2-mercapto-thiazol-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-2-mercapto-thiazol-4-one is a complex organic compound characterized by its unique molecular structure, which includes a pyrazol ring, a thiazol ring, and phenyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: . One common synthetic route includes the condensation of aryl methyl ketones with phenylhydrazines to form 1-(1-Arylethylidene)-2-phenylhydrazines, which are then further reacted to introduce the thiazol ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Aplicaciones Científicas De Investigación

Unfortunately, the provided search results do not offer detailed information regarding specific applications, comprehensive data tables, or well-documented case studies for the compound "1-[(4-Methylphenyl)methyl]-4-[4-(4-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine." However, based on the search results, here's what can be gathered:

Basic Information

- Chemical Name: 1-[(4-Methylphenyl)methyl]-4-[4-(4-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine .

- Molecular Formula: C24H26N6

- Molecular Weight: 398.5 g/mol

- PubChem CID: 661907

- ChEBI ID: CHEBI:92610

Computed Descriptors

- IUPAC Name: 1-[(4-methylphenyl)methyl]-4-[4-(4-methylphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine

- InChI: InChI=1S/C24H26N6/c1-18-3-7-20(8-4-18)16-30-24-22(15-27-30)23(25-17-26-24)29-13-11-28(12-14-29)21-9-5-19(2)6-10-21/h3-10,15,17H,11-14,16H2,1-2H3

- InChIKey: OJTUEASMVVJXHR-UHFFFAOYSA-N

- SMILES: CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)C

Potential Research Areas

- GPCR Profiling: One search result mentions "AiGPro: a multi-tasks model for profiling of GPCRs for agonist and antagonist" . While it doesn't directly link this compound to GPCRs (G protein-coupled receptors), it suggests a potential area of research, as many pyrimidine and piperazine derivatives are known to interact with GPCRs.

- Possible Phenotypes: The compound is associated with certain phenotypes, where environments contain "1-[(4-methylphenyl)methyl]-4-[4-(4-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine" . Further investigation may be needed to determine the exact nature and implications of these phenotypes.

- Human Disease Model: This compound may be related to a human disease model . The specifics would require further research to establish the exact connection and relevance.

- Member of Piperazines: "1-[(4-methylphenyl)methyl]-4-[4-(4-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine is a member of piperazines" .

- Synonyms: Several synonyms are listed, including 612524-20-6; 1-[(4-methylphenyl)methyl]-4-[4-(4-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine; 1-[(4-methylphenyl)methyl]-4-[4-(4-methylphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine; MLS-0002494.0001; 1-(4-methylbenzyl)-4-(4-(p-tolyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine .

Mecanismo De Acción

The mechanism by which 5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-2-mercapto-thiazol-4-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in the case of anti-inflammatory activity, the compound may inhibit the enzyme microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in the production of prostaglandins that mediate inflammation.

Comparación Con Compuestos Similares

5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-1,3-dimethyl-pyrimidin-2,4,6-trione

5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-3-(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione

Uniqueness: Compared to similar compounds, 5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-2-mercapto-thiazol-4-one stands out due to its specific structural features and potential biological activities. Its unique combination of pyrazol and thiazol rings, along with phenyl groups, contributes to its distinct chemical properties and applications.

Actividad Biológica

The compound 5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-2-mercapto-thiazol-4-one is a novel hybrid molecule that combines the structural features of pyrazole and thiazole. This unique combination has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate hydrazones with thioketones or thiazole derivatives. Characterization methods such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. It has shown significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that the compound is particularly effective against Staphylococcus aureus and Escherichia coli .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

| Candida albicans | 30 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies reveal that it exhibits cytotoxic effects against several cancer types, including breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549). The IC50 values for these cell lines are reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HT-29 | 15.0 |

| A549 | 18.0 |

Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by disrupting the cell cycle at the G2/M phase .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models, it has demonstrated significant reductions in paw edema induced by carrageenan, suggesting its potential use in treating inflammatory conditions.

Case Studies

In a recent study involving animal models of arthritis, administration of this compound resulted in a marked decrease in joint swelling and pain behavior compared to controls. Histopathological analysis confirmed reduced inflammatory cell infiltration in treated groups .

Propiedades

IUPAC Name |

(5E)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3OS2/c23-18-16(25-19(24)20-18)11-14-12-22(15-9-5-2-6-10-15)21-17(14)13-7-3-1-4-8-13/h1-12H,(H,20,23,24)/b16-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXLSKYAVUMAON-LFIBNONCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=S)S3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NN(C=C2/C=C/3\C(=O)NC(=S)S3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.